tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H24N2O2. It belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate in the presence of a base such as triethylamine.
Isopropyl Substitution: The isopropyl group is introduced through an alkylation reaction, typically using isopropyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-isopropyl-2,6-diazaspiro[33]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on enzymes, receptors, and other biomolecules.
Medicine
In medicine, tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly in areas such as antimicrobial, antiviral, and anticancer therapies.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 1-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 1-ethyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the isopropyl group may enhance its lipophilicity, stability, and binding affinity to certain targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)10-13(6-14-7-13)8-15(10)11(16)17-12(3,4)5/h9-10,14H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWOLKBMOKZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CNC2)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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